molecular formula C12H18N2O B1461405 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094699-77-0

2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine

Cat. No. B1461405
CAS RN: 1094699-77-0
M. Wt: 206.28 g/mol
InChI Key: XWZRAKCORTZBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of isoindoline, a type of heterocyclic compound. Isoindolines are often used in the synthesis of pharmaceuticals and other biologically active compounds . The “2,3-dihydro-1H-isoindol-5-amine” part of the name suggests that it is an isoindoline with an amine group at the 5-position. The “2-(3-methoxypropyl)” part indicates a methoxypropyl substituent at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s difficult to predict the properties of this compound .

Mechanism of Action

The exact mechanism of action of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various neurotransmitter systems in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine is its relatively simple synthesis method, which makes it a viable option for large-scale production. Additionally, this compound has shown promising results in various scientific research studies, making it a potential candidate for further development. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the study of 2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential direction is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, this compound has shown anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some similar compounds, such as other amines, can be irritants or have other health hazards .

properties

IUPAC Name

2-(3-methoxypropyl)-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-6-2-5-14-8-10-3-4-12(13)7-11(10)9-14/h3-4,7H,2,5-6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZRAKCORTZBKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 3
Reactant of Route 3
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 4
Reactant of Route 4
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 5
Reactant of Route 5
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 6
Reactant of Route 6
2-(3-methoxypropyl)-2,3-dihydro-1H-isoindol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.